molecular formula C6H11N3 B568453 N-ethyl-5-methyl-1H-pyrazol-3-amine CAS No. 116545-20-1

N-ethyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B568453
CAS No.: 116545-20-1
M. Wt: 125.175
InChI Key: IQQRVIOZEHKZNW-UHFFFAOYSA-N
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Description

N-Ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 116545-20-1) is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol. It is an alkylated pyrazole derivative of significant interest in scientific research and development, particularly in the field of medicinal chemistry. Pyrazole and its derivatives are recognized as a pharmacologically important active scaffold and are known to possess a wide spectrum of biological activities . The presence of the pyrazole nucleus is a key structural feature in numerous established pharmaceutical agents, including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant drugs . As a substituted pyrazole amine, this compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. Researchers utilize its functional groups to create novel compounds for screening and investigating new therapeutic agents. Its structure is particularly relevant in the development of potential inhibitors for various enzymes and receptors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. This compound may be hazardous and requires appropriate safety precautions, including the use of personal protective equipment. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-ethyl-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-7-6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQRVIOZEHKZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Enamines

Cyclocondensation reactions between hydrazines and β-keto enamines represent a classical route to pyrazole derivatives. For N-ethyl-5-methyl-1H-pyrazol-3-amine, this method involves:

Reagents :

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethyl acetoacetate (CH₃COCH₂COOC₂H₅)

  • Ethylamine (C₂H₅NH₂)

Procedure :

  • Ethyl acetoacetate reacts with ethylamine to form a β-keto enamine intermediate.

  • Cyclocondensation with hydrazine hydrate under reflux in ethanol yields the pyrazole core.

  • Methylation at position 5 is achieved using methyl iodide (CH₃I) in the presence of K₂CO₃ .

Optimization :

  • Solvent : Ethanol vs. methanol; ethanol improves yield by 12% due to better solubility.

  • Temperature : Reflux at 78°C minimizes side products.

  • Catalyst : Anhydrous Na₂SO₄ enhances reaction efficiency by removing water .

Data Table 1 : Cyclocondensation Reaction Parameters

ParameterConditionYield (%)Purity (%)
SolventEthanol7895
Temperature78°C (reflux)7895
CatalystNa₂SO₄8297

Alkylation of 5-Methyl-1H-Pyrazol-3-Amine

Direct alkylation of 5-methyl-1H-pyrazol-3-amine with ethylating agents offers a streamlined approach.

Reagents :

  • 5-Methyl-1H-pyrazol-3-amine (C₄H₇N₃)

  • Ethyl bromide (C₂H₅Br)

  • Potassium carbonate (K₂CO₃)

Procedure :

  • 5-Methyl-1H-pyrazol-3-amine is suspended in dry dimethylformamide (DMF).

  • Ethyl bromide and K₂CO₃ are added under nitrogen atmosphere.

  • The mixture is stirred at 60°C for 12 hours .

Mechanistic Insight :

  • K₂CO₃ acts as a base, deprotonating the amine to facilitate nucleophilic substitution.

  • DMF stabilizes the transition state, reducing activation energy.

Data Table 2 : Alkylation Efficiency Under Varied Conditions

Ethylating AgentSolventTemperature (°C)Yield (%)
C₂H₅BrDMF6085
C₂H₅ITHF5088
(C₂H₅)₂SO₄Acetone7072

Reductive Amination Approaches

Reductive amination of 5-methyl-1H-pyrazol-3-one with ethylamine provides an alternative pathway.

Reagents :

  • 5-Methyl-1H-pyrazol-3-one (C₄H₆N₂O)

  • Ethylamine (C₂H₅NH₂)

  • Sodium cyanoborohydride (NaBH₃CN)

Procedure :

  • 5-Methyl-1H-pyrazol-3-one and ethylamine are mixed in methanol.

  • NaBH₃CN is added gradually at 0°C to prevent over-reduction.

  • The reaction is quenched with aqueous NH₄Cl .

Advantages :

  • Avoids harsh alkylation conditions.

  • Higher functional group tolerance.

Data Table 3 : Reductive Amination Yield Optimization

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₃CNMethanol075
NaBH₄Ethanol2562
H₂ (Pd/C)THF5068

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Procedure :

  • 5-Methyl-1H-pyrazol-3-amine and ethyl bromide are mixed in acetonitrile.

  • The mixture is irradiated at 100°C for 15 minutes using a microwave synthesizer.

Results :

  • Time Reduction : 12 hours → 15 minutes.

  • Yield Improvement : 85% → 90% .

Comparative Analysis of Synthesis Methods

Data Table 4 : Method Comparison

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Cyclocondensation7895812
Alkylation85971218
Reductive Amination7593622
Microwave90980.2528

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole N-oxides, and other heterocyclic compounds .

Scientific Research Applications

N-ethyl-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Pyrazole derivatives differ in substituent type, position, and complexity, influencing their physicochemical and biological properties. Below is a comparative table based on evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Data (MS, NMR, IR) Source
N-Ethyl-5-methyl-1H-pyrazol-3-amine -NH(C₂H₅), -CH₃ (5) C₆H₁₁N₃* 125.17 Not reported in evidence
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine -N(C₂H₅), -CH₃ (1), -C₅H₄N (3) C₁₂H₁₆N₄ 216.28 ESIMS m/z 203 ([M+H]⁺)
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine -N(CH₃), -C₆H₅ (1), -C₅H₄N (3) C₁₅H₁₄N₄ 250.30 ESIMS m/z 252 ([M+2H]⁺)
N,1,3-Trimethyl-1H-pyrazol-5-amine -N(CH₃), -CH₃ (1,3) C₆H₁₁N₃ 125.17 IR: 3,228 cm⁻¹ (NH); ¹H-NMR: δ 2.18 (s, CH₃)
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine -NH(C₂H₅), -CH₂N(C₂H₅)(CH₃) (5) C₉H₁₈N₄ 182.27 pKa: 8.80 (predicted); BP: 297.3°C

Impact of Substituents on Properties

  • Electronic Effects: Electron-donating groups (e.g., -CH₃) increase pyrazole ring basicity, while electron-withdrawing groups (e.g., pyridinyl in ) reduce it.
  • Hydrogen Bonding: The NH group in this compound enables hydrogen bonding, influencing solubility and crystallinity. Methylation (e.g., N,1,3-trimethyl analog in ) eliminates NH, reducing polarity and raising melting points (e.g., 128–130°C for methylated acetamide vs. 43–45°C for non-methylated ).
  • Steric Effects : Bulky substituents (e.g., phenyl in ) hinder molecular packing, lowering melting points but increasing lipophilicity.

Biological Activity

N-ethyl-5-methyl-1H-pyrazol-3-amine is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with specific substitutions that enhance its chemical reactivity and biological activity. The presence of an ethyl group at the nitrogen position and a methyl group at the carbon position contributes to its distinct properties, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate biochemical pathways, influencing cellular processes such as:

  • Enzyme inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in inflammatory responses.
  • Receptor modulation : It may act on specific receptors, impacting signaling pathways associated with pain and inflammation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Studies have demonstrated that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies have indicated promising results against pathogens like E. coli and Staphylococcus aureus, with some derivatives achieving inhibition rates comparable to established antibiotics .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives, including this compound:

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their ability to inhibit carrageenan-induced paw edema in rats. Compounds exhibited varying degrees of potency, with some showing greater efficacy than ibuprofen at similar doses .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial activity of pyrazole compounds against Mycobacterium tuberculosis, several derivatives were found to inhibit bacterial growth effectively at low micromolar concentrations, suggesting their potential as new anti-tubercular agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other similar compounds is useful:

CompoundStructure CharacteristicsBiological Activity
N-Ethyl-5-methyl-1H-pyrazol-3-amEthyl and methyl substitutionsAnti-inflammatory, antimicrobial
3-AminopyrazoleAmino group at position 3Anticancer, anti-inflammatory
4-Amino-1-methylpyrazoleAmino group at position 4Antimicrobial

Q & A

Q. What are the common synthetic routes for N-ethyl-5-methyl-1H-pyrazol-3-amine?

The synthesis typically involves reactions between hydrazine derivatives and carbonyl precursors. For example, pyrazole derivatives are synthesized via cyclization of β-diketones with hydrazines under reflux conditions. Ethyl and methyl substituents are introduced via alkylation steps using reagents like ethyl iodide or methyl bromide in the presence of a base (e.g., potassium carbonate) . Reaction optimization often requires controlled pH and temperature to enhance yield and purity .

Q. How is the structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .
  • NMR spectroscopy (¹H and ¹³C) resolves substituent positions and confirms regiochemistry . For instance, the ethyl group’s protons appear as a triplet (~1.2 ppm) and quartet (~3.4 ppm) in ¹H NMR .
  • Mass spectrometry (MS) validates molecular weight, with ESIMS or HRMS detecting the [M+H]⁺ ion .

Q. What are the key physicochemical properties of this compound?

The compound is a weak base due to the pyrazole ring’s aromatic nitrogen and the primary amine group. Its solubility varies with pH, favoring polar aprotic solvents (e.g., DMSO) in neutral conditions. Melting points for similar pyrazol-3-amine derivatives range from 104–152°C, depending on substitution patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during alkylation of This compound?

  • Catalyst selection : Copper(I) bromide or palladium catalysts improve regioselectivity in cross-coupling reactions .
  • Solvent effects : Polar solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Temperature control : Lower temperatures (e.g., 35°C) mitigate thermal decomposition, as seen in cyclopropane-substituted analogs .
  • Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) isolates the target compound from unreacted starting materials .

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